Cas no 10517-63-2 (Benzenesulfonamide,N,N-dimethyl-4-(2-phenylethyl)-)
10517-63-2 structure
Product Name:Benzenesulfonamide,N,N-dimethyl-4-(2-phenylethyl)-
CAS No:10517-63-2
MF:C16H19NO2S
MW:289.39256310463
CID:168657
PubChem ID:264971
Update Time:2025-04-19
Benzenesulfonamide,N,N-dimethyl-4-(2-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,N,N-dimethyl-4-(2-phenylethyl)-
- 4-phenethylbenzo[h]quinoline
- 4-phenethyl-benzo[h]quinoline
- 4-Phenethyl-benzolsulfonsaeure-dimethylamid
- AC1L75X2
- NSC315255
- 10517-63-2
- N,N-Dimethyl-4-(2-phenylethyl)benzene-1-sulfonamide
- NSC-100694
- DTXSID70909374
- NSC100694
-
- Inchi: 1S/C16H19NO2S/c1-17(2)20(18,19)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3
- InChI Key: WWDJPQFYHDFDEV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CCC1C=CC=CC=1)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 289.11377
- Monoisotopic Mass: 289.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.164
- Boiling Point: 402.5°Cat760mmHg
- Flash Point: 197.2°C
- Refractive Index: 1.579
- PSA: 37.38
- LogP: 3.80290
Benzenesulfonamide,N,N-dimethyl-4-(2-phenylethyl)- Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Wan Lab Chip, 2020,20, 4528-4538
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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